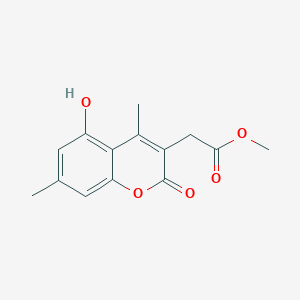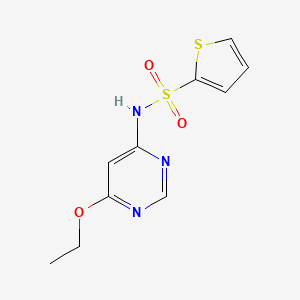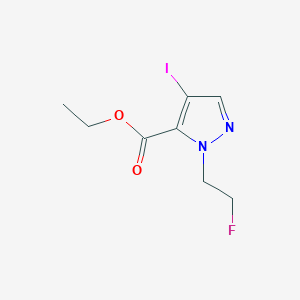![molecular formula C19H25ClN6 B2619320 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine CAS No. 890891-82-4](/img/structure/B2619320.png)
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine is a synthetic organic compound known for its complex structure and significant applications in various scientific fields. Its unique molecular framework has piqued the interest of chemists and researchers, offering a multitude of uses in medicinal chemistry, biological studies, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several key steps starting from readily available precursors. The process typically begins with the preparation of 1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine through a cyclization reaction involving hydrazine and a substituted acetophenone. Subsequent steps include functional group manipulations to introduce the diethylpropane-1,3-diamine moiety. Reaction conditions often involve controlled temperatures, specific solvents like dimethylformamide or toluene, and catalysts to enhance yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine necessitates robust and scalable methods. Large-scale synthesis often employs continuous flow chemistry techniques, optimizing reaction conditions for higher throughput. Industrial methods also focus on sustainable practices, minimizing waste, and using environmentally benign solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine undergoes a variety of chemical reactions:
Oxidation: : Reaction with oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: : Halogenation using bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: : Formation of aldehydes or carboxylic acids.
Reduction: : Conversion to amines or alcohols.
Substitution: : Generation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine holds a prominent position in scientific research:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Employed in studying enzyme interactions and protein binding due to its specific structure.
Medicine: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: : Applied in the production of dyes, pigments, and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The compound's mechanism of action is rooted in its ability to interact with molecular targets such as enzymes and receptors. It functions by binding to specific sites, modulating biological pathways and altering cellular processes. For instance, its interaction with kinases can inhibit or activate signal transduction pathways, leading to varied biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to similar pyrazolo[3,4-d]pyrimidine derivatives, N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine stands out due to its unique substitution pattern. This distinct structure contributes to its superior efficacy in binding assays and its enhanced stability under physiological conditions.
Similar Compounds
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine
N'-[1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
The structural variations in these compounds underscore their respective biological activities and applications, making this compound a compound of particular interest due to its unique properties and broad spectrum of uses.
Eigenschaften
IUPAC Name |
N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6/c1-4-25(5-2)10-6-9-21-18-16-12-24-26(19(16)23-13-22-18)15-8-7-14(3)17(20)11-15/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDGLPZEFNJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2619245.png)
![2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2619246.png)
![2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2619248.png)







